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For Researchers, Scientists, and Drug Development Professionals

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI),

represents a significant advancement in the treatment of chronic myeloid leukemia (CML),

particularly in cases resistant to previous generations of TKIs. This technical guide provides a

comprehensive overview of its mechanism of action, supported by quantitative data from

preclinical and clinical studies, detailed experimental protocols, and visual representations of

key pathways and workflows.

Core Mechanism of Action: Potent and Broad-
Spectrum BCR-ABL1 Inhibition
Olverembatinib is an orally active, ATP-competitive inhibitor of the BCR-ABL1 kinase, the

hallmark driver of CML.[1][2] Its mechanism centers on tightly binding to the ATP-binding site of

both wild-type and a wide array of mutated BCR-ABL1 kinases.[3] This binding action

effectively blocks the kinase's ability to phosphorylate downstream substrates, thereby

inhibiting the constitutively active signaling pathways that drive leukemic cell proliferation and

survival.[4][5]

A key feature of olverembatinib is its potent activity against the T315I "gatekeeper" mutation,

which confers resistance to first and second-generation TKIs.[1][6][7] The drug was designed

using scaffold-hopping strategies that facilitate the formation of extensive donor-acceptor

hydrogen bond networks, allowing it to bind more tightly to the BCR-ABL1 kinase, including the
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T315I variant, compared to other TKIs like ponatinib.[8] Olverembatinib can bind to both the

active (DFG-in) and inactive (DFG-out) conformations of the BCR-ABL1 kinase.[8] This broad-

spectrum activity extends to various other mutations and compound mutations, making it a

valuable therapeutic option for heavily pretreated patients.[9][10][11]

The inhibition of BCR-ABL1 by olverembatinib leads to the suppression of downstream

signaling pathways critical for leukemic cell function. This is evidenced by the observed

decreases in the phosphorylation of downstream proteins like CRKL in peripheral blood

mononuclear cells from patients with TKI-resistant CML.[10] Ultimately, this disruption of

oncogenic signaling induces apoptosis (programmed cell death) in the malignant cells.[4]

Beyond BCR-ABL1, preclinical studies indicate that olverembatinib inhibits multiple other

protein kinases, suggesting a multi-kinase inhibitory effect that may contribute to its antitumor

activity and potential applications in other malignancies such as gastrointestinal stromal tumors

(GIST) with KIT or PDGFRA mutations, and various forms of acute leukemia.[10][12][13][14]

Quantitative Efficacy Data
The efficacy of olverembatinib has been demonstrated in numerous clinical trials, with key

quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity
Target IC50 Value Reference

Native Bcr-Abl 0.34 nM [15]

Bcr-AblT315I 0.68 nM [15]

Table 2: Clinical Response in TKI-Resistant CML-CP with
T315I Mutation (Pivotal Phase II Trial - HQP1351-CC201)
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Response Metric Rate
Median Time to
Response

Reference

Complete

Hematologic

Response (CHR)

100% (of 31 evaluable

patients)
1.0 month [16]

Major Cytogenetic

Response (MCyR)
82.9% 2.8 months [16]

Complete Cytogenetic

Response (CCyR)
70.7% Not Reported [16]

Major Molecular

Response (MMR)
58.5% 6.5 months [16]

Table 3: Clinical Response in TKI-Resistant CML-AP with
T315I Mutation (Pivotal Phase II Trial - HQP1351-CC202)

Response Metric Rate
Median Time to
Response

Reference

Major Hematologic

Response (MaHR)
78.3% 2.8 months [16]

Major Cytogenetic

Response (MCyR)
52.2% 5.6 months [16]

Complete Cytogenetic

Response (CCyR)
52.2% Not Reported [16]

Major Molecular

Response (MMR)
47.8% 13.1 months [16]

Table 4: Efficacy in Heavily Pretreated Patients with
Prior Ponatinib and/or Asciminib Failure (Phase Ib Trial -
NCT04260022)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://ashpublications.org/blood/article/140/Supplement%201/203/489997/Updated-Results-of-Pivotal-Phase-2-Trials-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population

Complete
Cytogenetic
Response (CCyR)
Rate

Major Molecular
Response (MMR)
Rate

Reference

All Evaluable CP-CML ~61% ~42% [9]

Prior Ponatinib Failure ~58% ~37% [9][17]

Prior Asciminib Failure 50% 33% [9][17]

Resistant to both

Ponatinib and

Asciminib

Not Reported 27% [8]

Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the mechanism and clinical investigation of olverembatinib, the following

diagrams are provided.
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Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream pro-survival signaling

pathways.
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Caption: Generalized workflow for olverembatinib clinical trials in CML and Ph+ ALL.

Experimental Protocols
Detailed methodologies for the pivotal clinical trials are outlined in their respective publications.

Below is a generalized summary based on the available information.

Pivotal Phase II Trials (HQP1351-CC201 & HQP1351-
CC202)

Objective: To evaluate the efficacy and safety of olverembatinib in adult patients with TKI-

resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the

T315I mutation.[1][18]

Design: These were single-arm, multicenter, open-label studies conducted in China.[18]

Participants: Patients with a confirmed BCR-ABL1 T315I mutation who were resistant or

intolerant to prior TKI therapy.

Intervention: Olverembatinib was administered orally at a dose of 40 mg once every other

day (QOD) in 28-day cycles.[18]

Primary Endpoints: Major Cytogenetic Response (MCyR) rate for the CML-CP study and

Major Hematologic Response (MaHR) rate for the CML-AP study.

Response Assessments:

Hematologic Response: Assessed according to standard criteria, including normalization

of blood counts and reduction of spleen size.

Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone

marrow cell metaphases. MCyR was defined as the sum of complete (0% Ph+

metaphases) and partial (1-35% Ph+ metaphases) responses.

Molecular Response: Monitored by quantitative real-time PCR (RQ-PCR) of BCR-ABL1

transcripts in peripheral blood, reported on the International Scale (IS). MMR was defined
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as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline (BCR-ABL1

IS ≤0.1%).

Phase Ib Randomized Clinical Trial (NCT04260022)
Objective: To assess the pharmacokinetics, safety, efficacy, and recommended dose of

olverembatinib in patients with CML or Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to at least two prior TKIs.[17]

Design: A multicenter, phase 1b, randomized clinical trial.[17]

Participants: Heavily pretreated patients with CML or Ph+ ALL, including those who had

previously failed treatment with ponatinib and/or asciminib.[9][17]

Intervention: Patients were randomly assigned to receive oral olverembatinib at doses of 30,

40, or 50 mg every other day in 28-day cycles.[9][17]

Primary Outcome: Pharmacokinetic profile of olverembatinib.[17]

Secondary Outcomes: Safety (incidence of treatment-related adverse events) and efficacy

(CCyR and MMR rates).[17]

Assessments: Pharmacokinetic parameters were determined from plasma concentrations.

Safety and efficacy were assessed as described in the Phase II trial protocol.

Conclusion
Olverembatinib dimesylate demonstrates a potent and broad-spectrum mechanism of action,

effectively inhibiting the BCR-ABL1 kinase and overcoming resistance, most notably from the

T315I mutation. Its robust clinical activity, supported by extensive trial data, has established it

as a critical therapeutic option for patients with TKI-resistant CML. Ongoing research and

global registrational trials are expected to further define its role in the management of CML and

other hematologic malignancies.[13][19][20]
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To cite this document: BenchChem. [Olverembatinib Dimesylate: A Deep Dive into its
Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591212#olverembatinib-dimesylate-mechanism-of-
action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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